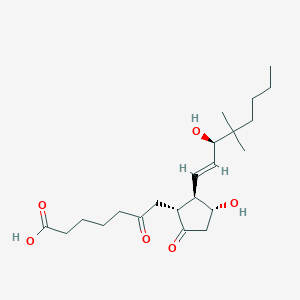

16,16-dimethyl-6-keto Prostaglandin E1

Description

Overview of Prostaglandin (B15479496) E1 (PGE1) and Prostacyclin (PGI2) Biochemical Relevance

Prostaglandin E1 (PGE1) and Prostacyclin (PGI2) are bioactive lipids derived from arachidonic acid that belong to the eicosanoid family. wikipedia.org They function as potent, locally-acting signaling molecules with diverse and significant roles in animal physiology. wikipedia.org These compounds are not stored but are synthesized in nearly all tissues in response to various stimuli. wikipedia.org

PGE1 has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. wikipedia.orgfrontiersin.org It is also involved in regulating smooth muscle contraction and has cytoprotective properties. wikipedia.org In biochemical research, PGE1 is a valuable tool for investigating cellular processes mediated by G-protein coupled receptors and the subsequent signaling cascades involving adenylate cyclase. nih.gov

Prostacyclin (PGI2) is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation. nih.gov Primarily produced by the endothelium of blood vessels, it plays a critical role in maintaining cardiovascular homeostasis by preventing thrombosis and regulating vascular tone. wikipedia.org The biochemical relevance of PGI2 extends to its involvement in inflammation, renal function, and neurotransmission. The distinct biological activities of PGE1 and PGI2 are determined by their interaction with specific cell surface receptors. nih.gov

Historical Context of Prostaglandin Analog and Metabolite Research

The field of prostaglandin research began in the 1930s with the discovery of these biologically active substances in seminal fluid. entokey.com However, it was not until the 1960s and 1970s that their chemical structures were elucidated and their ubiquitous presence in the human body was recognized. entokey.com Early research into the therapeutic potential of natural prostaglandins (B1171923) was hampered by their rapid metabolism and chemical instability, which resulted in very short biological half-lives.

This limitation spurred the development of synthetic prostaglandin analogs. Researchers sought to create modified versions of these molecules that would exhibit greater stability and more selective biological activity. This led to structure-activity relationship studies aimed at understanding how specific chemical modifications would impact the compound's potency and metabolic fate. nih.gov The introduction of prostaglandin analogs in the mid-1990s revolutionized certain therapeutic areas, such as the management of glaucoma. nih.gov

Rationale for Studying Modified Prostaglandins: Metabolic Stability and Enhanced Biological Activity

The primary motivation for synthesizing and studying modified prostaglandins is to overcome the pharmacological drawbacks of their naturally occurring counterparts. The key objectives of these molecular modifications are to enhance metabolic stability and improve biological activity.

Metabolic Stability: Natural prostaglandins are rapidly degraded by enzymes in the body, leading to a short duration of action. Structural modifications, such as the introduction of methyl groups, can protect the molecule from enzymatic breakdown, thereby prolonging its half-life. nih.gov This increased stability allows for less frequent administration and more sustained biological effects, which is crucial for both therapeutic applications and research purposes. psu.edu

Enhanced Biological Activity: By altering the chemical structure of a prostaglandin, it is possible to enhance its affinity and selectivity for specific receptors. This can lead to increased potency and a more targeted biological response, minimizing off-target effects. entokey.com For example, modifications can be designed to improve a compound's ability to lower intraocular pressure without causing significant side effects. entokey.com The development of such analogs has been instrumental in creating effective treatments for conditions like glaucoma. researchgate.net

Definition and Research Significance of 16,16-dimethyl-6-keto Prostaglandin E1

This compound is a chemically synthesized analog of 6-keto-prostaglandin E1, which is a biologically active metabolite of prostacyclin (PGI2). nih.govnih.gov The defining structural features of this analog are the addition of two methyl groups at the 16th carbon position and the presence of a keto group at the 6th carbon position.

The research significance of this compound stems from its enhanced chemical stability compared to its natural precursors. The dimethyl substitution at the C-16 position confers resistance to metabolic degradation, making it a more robust tool for experimental studies. nih.gov

This analog is particularly valuable in research investigating the physiological and pathophysiological roles of the prostacyclin pathway. Its potent biological activities, including vasodilation and effects on renin secretion, make it a subject of interest in cardiovascular and renal research. nih.gov Studies have shown that 6-keto-PGE1 is a more potent renal vasodilator and renin secretagogue than PGI2. nih.gov Furthermore, 6-keto-PGE1 is resistant to pulmonary degradation, a key site of metabolism for many prostaglandins. nih.gov

Comparative Potency of Prostaglandins

| Compound | Relative Potency as Renal Vasodilator | Relative Potency as Renin Secretagogue |

|---|---|---|

| 6-keto-PGE1 | More Potent | More Potent |

| PGI2 | Less Potent | Less Potent |

Metabolic Stability in Perfused Rat Lung

| Compound | Percentage of Metabolism |

|---|---|

| 6-keto-PGE1 | 4.2% - 20.4% |

| PGE1 | 78.5% - 84.3% |

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O6/c1-4-5-12-22(2,3)20(26)11-10-16-17(19(25)14-18(16)24)13-15(23)8-6-7-9-21(27)28/h10-11,16-18,20,24,26H,4-9,12-14H2,1-3H3,(H,27,28)/b11-10+/t16-,17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEWJWWBXZXMHO-XDCFTEKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Metabolic Fates in Research Models

Endogenous Formation of 6-Keto Prostaglandin (B15479496) E1 from Prostacyclin (PGI2) Hydrolysis

6-Keto Prostaglandin E1 (6-keto-PGE1) is recognized as a biologically active and stable metabolite of prostacyclin (PGI2). nih.govnih.gov PGI2, a potent vasodilator and inhibitor of platelet aggregation, is chemically unstable and rapidly hydrolyzes to the more stable but less active 6-keto-prostaglandin F1α (6-keto-PGF1α). researchgate.netcaymanchem.com However, a separate bioconversion pathway leads to the formation of 6-keto-PGE1.

The transformation of PGI2 into 6-keto-PGE1 occurs in specific cellular environments. Research has identified the liver and blood platelets as primary sites for this bioconversion. nih.govnih.gov Studies using hepatic microsomes have demonstrated the formation of a stable product with the same biological and chromatographic properties as authentic 6-keto-PGE1 from the metabolism of PGI2. nih.gov

Furthermore, investigations involving stirred suspensions of platelet-rich plasma and resuspended platelets have provided evidence for the generation of 6-keto-PGE1 from PGI2. nih.gov This conversion in platelets is significant as PGI2 is a key regulator of platelet aggregation, and its metabolite, 6-keto-PGE1, also possesses anti-aggregatory effects. nih.gov

The enzymatic pathway for the conversion of PGI2 to 6-keto-PGE1 involves the activity of 9-hydroxyprostaglandin dehydrogenase. This enzyme facilitates the conversion of the intermediate 6-keto-PGF1α to 6-keto-PGE1. This has been observed in the cortex of rabbit kidneys. nih.govcapes.gov.br

The subsequent metabolism and inactivation of 6-keto-PGE1 are also enzymatically driven. Cytosolic supernatants from the colon, kidney, and liver of various animal models have been shown to inactivate 6-keto-PGE1 in a time- and NAD+-dependent manner. nih.gov The enzyme responsible for this inactivation is distinct from the primary prostaglandin-degrading enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and prostaglandin-E2 9-reductase. nih.gov

Metabolic Stability Profile of 16,16-Dimethyl-6-Keto Prostaglandin E1

Synthetic prostaglandin analogs are often designed to enhance metabolic stability and prolong their biological effects. The introduction of methyl groups at the C-16 position is a key structural modification to achieve this.

The primary enzyme responsible for the biological inactivation of prostaglandins (B1171923) like PGE1 and PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This enzyme catalyzes the oxidation of the 15-hydroxyl group, rendering the molecule inactive. nih.gov The parent compound, 6-keto-PGE1, is already a much poorer substrate for 15-PGDH compared to PGE1. nih.gov

The addition of two methyl groups at the C-16 position, as in 16,16-dimethyl-PGE2, sterically hinders the access of 15-PGDH to the 15-hydroxyl group. nih.govnih.gov This modification confers significant resistance to degradation by 15-PGDH. nih.gov Consequently, 16,16-dimethyl analogs are considered metabolically stable and are frequently used in research to study the prolonged effects of prostaglandins. nih.gov This resistance to enzymatic degradation is a defining characteristic of this compound.

The resistance to 15-PGDH-mediated degradation directly translates to a longer biological half-life. Studies on the analog 16,16-dimethyl-PGE2 (dmPGE2) in mice and non-human primates have demonstrated its extended presence in circulation. For instance, the terminal elimination half-life of dmPGE2 in non-human primates was found to be 3.26 hours. nih.gov This prolonged half-life allows for sustained biological activity compared to naturally occurring prostaglandins, which are cleared from circulation very rapidly, often within a single pass through the lungs. jci.org The dimethylation at C-16 in this compound is therefore critical for its enhanced duration of action in research settings. nih.govnih.gov

Comparative Metabolism with Other Prostaglandin E1 and E2 Analogs

The metabolism of this compound can be understood by comparing it with its parent compounds and other analogs.

PGE1 vs. PGE2 : Prostaglandin E1 and Prostaglandin E2 are derived from different fatty acid precursors, dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA), respectively. nih.gov In many cellular systems, the production of PGE2 is highly favored over PGE1 due to the preferential incorporation and release of arachidonic acid from cellular phospholipid pools. nih.gov Functionally, PGE1 is often considered an anti-inflammatory agent, whereas PGE2 is a primary pro-inflammatory factor. differencebetween.com

Natural Prostaglandins vs. 16,16-Dimethyl Analogs : As discussed, the key metabolic difference is the resistance of 16,16-dimethyl analogs to 15-PGDH. nih.gov This makes them far more stable in vivo than their natural counterparts like PGE1 and PGE2, which are rapidly inactivated. nih.govjci.org This enhanced stability is a shared feature among various 16,16-dimethylated prostaglandin analogs used in research, including 9-deoxo-16,16-dimethyl-9-methylene PGE2 and 16,16-dimethyl PGE2. nih.govnih.gov

Data Tables

Table 1: Comparative Pulmonary Metabolism in Isolated Perfused Rat Lung

| Compound | Percentage Metabolized (Protocol 1) | Percentage Metabolized (Protocol 2) |

|---|---|---|

| 6-Keto Prostaglandin E1 | 20.4% | 4.2% |

| Prostaglandin E1 (PGE1) | 84.3% | 78.5% |

Data sourced from Pharmacology, 1983. nih.gov

Table 2: Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 in Non-Human Primates| Parameter | Value | Unit |

|---|---|---|

| AUC (0-inf) | 29.20 | ng·h/ml |

| Cmax | 7.68 | ng/ml |

| t1/2 (half-life) | 3.26 | hours |

Data represents the pharmacokinetics of a structurally similar dimethylated prostaglandin analog. Sourced from Health Physics, 2017. nih.gov

Biological Roles and Physiological System Investigations in Preclinical Research Models

Modulation of Vascular Smooth Muscle Contraction in In Vitro and Ex Vivo Preparations

Similarly, comparative potency studies of 16,16-dimethyl-6-keto Prostaglandin (B15479496) E1 in tracheal, bronchial, and bronchiolar smooth muscle have not been detailed in preclinical research. Investigations into other prostaglandins (B1171923), like Prostaglandin E1, have demonstrated relaxation effects on tracheal smooth muscle preparations from various species. nih.gov However, specific comparative data for 16,16-dimethyl-6-keto Prostaglandin E1 is absent from the current body of scientific evidence.

Effects on Platelet Aggregation in In Vitro Models

In the realm of hematology, the inhibitory effects of 6-keto Prostaglandin E1 on platelet aggregation have been a subject of in vitro investigation. Studies have shown that it can inhibit platelet aggregation induced by various agents. One study found that 6-keto-PGE1 caused a time and concentration-dependent inhibition of ADP, collagen, and epinephrine-induced platelet aggregation. nih.gov

The anti-aggregatory potency of 6-keto Prostaglandin E1 has been compared with that of Prostacyclin (PGI2) and Prostaglandin E1. The relative potency can vary depending on the specific study conditions. One study reported that 6-keto-PGE1 had a similar potency to PGI2 as an inhibitor of platelet aggregation, with dose ratios for 70% inhibition by 6-keto-PGE1, PGI2, and PGE1 being approximately 1:1:13. nih.gov In contrast, another direct comparison found PGI2 to be at least 20 times more potent than 6-keto-PGE1 against ADP-induced human platelet aggregation. nih.gov A separate study in healthy male volunteers indicated that PGI2 has approximately four times more potent antiplatelet activity than 6-keto-PGE1 on a molar basis. nih.gov

Table 1: Comparative Anti-Aggregatory Potency of Prostaglandins

| Compound | Relative Potency vs. PGI2 (Study 1) nih.gov | Relative Potency vs. PGI2 (Study 2) nih.gov |

| 6-keto Prostaglandin E1 | ~ 1 | ~ 0.05 |

| Prostaglandin E1 | ~ 0.077 | Not Available |

Table 2: Inhibition of ADP-Induced Platelet Aggregation in Humans

| Compound | Minimum Inhibitory Dose (Intravenous) nih.gov |

| Prostacyclin (PGI2) | 4 ng kg⁻¹ min⁻¹ |

| 6-keto Prostaglandin E1 | ~ 15 ng kg⁻¹ min⁻¹ |

Interactions with Neuronal Activity in Isolated Tissue Preparations

Information regarding the interactions of this compound with neuronal activity in isolated tissue preparations is not available in the current scientific literature.

Specific studies detailing the influence of this compound on electrically evoked neurotransmitter overflow in research tissues have not been identified. While other prostaglandins have been studied for their neuromodulatory roles, data for this particular compound is wanting.

Immunomodulatory Research in Animal Models

Investigations into the immunomodulatory properties of related compounds have been conducted in animal models. One such study evaluated the effect of 16,16-dimethyl-prostaglandin E on T-cell subset levels in burned, burned-septic, and nonburned rats. The administration of this prostaglandin E analogue did not result in alterations of any of the T-cell subset populations in the models studied. This suggests that, under the conditions of this specific research, the compound did not exert a significant immunomodulatory effect on the T-lymphocyte populations that were assessed.

Suppression of Immune Responses in In Vitro and In Vivo Studies

Prostaglandins of the E series are recognized for their potent immunomodulatory activities. Prostaglandin E1 (PGE1), a parent compound to this compound, has demonstrated significant immunosuppressive effects in various experimental models. In vitro, PGE1 has been shown to inhibit the induction of effector T cells, which are crucial for cell-mediated immune responses. nih.gov This inhibitory effect is dose-dependent and reversible. nih.gov The mechanism appears to be indirect, mediated by the release of nonspecific suppressor lymphokines. nih.gov This suggests that PGE1 interferes with the early stages of T cell activation and differentiation rather than affecting already differentiated effector cells. nih.gov

Furthermore, in human mixed lymphocyte reaction (MLR) models, an in vitro correlate of allograft rejection, PGE1 has been observed to suppress T-cell proliferation and the production of pro-inflammatory cytokines. These findings highlight the potential of E-series prostaglandins to negatively regulate T lymphocyte activation, a cornerstone of adaptive immunity. While direct studies on the 16,16-dimethyl-6-keto variant are not extensively detailed in the reviewed literature, the established immunosuppressive profile of PGE1 provides a foundational basis for its synthetic analogue's potential role in dampening immune responses like blastogenesis and mixed lymphocyte reactions.

Potential Roles in Hematopoiesis Research

Research in animal models has highlighted the significant role of a closely related analogue, 16,16-dimethyl Prostaglandin E2 (dmPGE2), in regulating hematopoietic stem cell (HSC) homeostasis and promoting their expansion. Ex vivo treatment of murine bone marrow cells with dmPGE2 has been shown to enhance the engraftment of these cells following transplantation into irradiated recipients. This suggests a direct effect on the regenerative capacity of HSCs.

Studies in zebrafish have further corroborated these findings, where dmPGE2 increased the number of HSCs in the aorta-gonad-mesonephros region, a primary site of embryonic hematopoiesis. The mechanism underlying this effect is linked to the Wnt signaling pathway, a critical regulator of stem cell self-renewal. While these studies focus on the dmPGE2 analogue, the structural similarities suggest that this compound could have comparable effects on HSC biology, a prospect that warrants further investigation.

Involvement in Organ-Specific Responses in Preclinical Models

The cytoprotective properties of synthetic prostaglandins on the gastric mucosa are well-documented. Specifically, 16,16-dimethyl Prostaglandin E2 has been extensively studied for its ability to prevent gastric ulceration in experimental models. This protective effect is independent of the inhibition of gastric acid secretion, a mechanism that defines "cytoprotection."

In studies using rats, dmPGE2 has been shown to protect the gastric mucosa from damage induced by various noxious agents, including absolute alcohol, strong acids and bases, and nonsteroidal anti-inflammatory drugs (NSAIDs). The proposed mechanisms for this protection include increased mucus and bicarbonate secretion, enhanced mucosal blood flow, and stabilization of the mucosal cell membranes. These findings underscore the potential of 16,16-dimethyl prostaglandin analogues in maintaining the integrity of the gastric mucosal barrier.

Prostaglandins play a crucial role in regulating renal hemodynamics and tubular function. oncotarget.com The kidney is a site of both synthesis and metabolism of prostaglandins, including the formation of 6-keto-PGE1 from prostacyclin. nih.gov In vitro studies have shown that Prostaglandin E1 can protect renal tubular cells from injury. For instance, in models of high glucose-induced apoptosis in proximal renal tubular cells, PGE1 demonstrated a protective effect by inhibiting specific signaling pathways involved in cell death.

Furthermore, 6-keto-PGE1 has been identified as a potent renal vasodilator, even more so than its precursor prostacyclin. nih.gov This vasodilatory effect can influence renal blood flow and, consequently, tubular function. nih.gov While direct studies on 16,16-dimethyl-6-keto PGE1 in renal tubular cell models are limited, the known actions of PGE1 and 6-keto-PGE1 in the kidney suggest a potential for this analogue to modulate renal tubular function, possibly through effects on cell survival and local blood flow regulation. nih.gove-century.us

| Compound | Model System | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Prostaglandin E1 | High glucose-treated proximal renal tubular cells (in vitro) | Protection against apoptosis | Inhibition of JNK/Bim pathway |

| 6-keto-Prostaglandin E1 | Anesthetized dogs (in vivo) | Potent renal vasodilation | Direct action on renal vasculature |

Prostaglandin E2 (PGE2) is a key mediator in the complex processes of tissue repair and regeneration following injury. thno.org It is involved in various stages of healing, including inflammation, angiogenesis (the formation of new blood vessels), and tissue remodeling. PGE2's regenerative capacity is linked to its ability to activate endogenous stem cells, modulate immune responses, and promote angiogenesis. thno.org

The therapeutic application of PGE2 in tissue regeneration is being explored in various organs, including the skin, heart, liver, and bone. thno.org For example, in skin wound healing models, PGE2 has been shown to accelerate the healing process. Given that this compound is a stable synthetic analogue of a naturally occurring prostaglandin, it is plausible that it shares some of these pro-regenerative properties. The dimethylation at the C16 position is known to confer resistance to metabolic degradation, which could potentially prolong its biological activity and enhance its efficacy in promoting tissue repair. However, specific studies investigating the role of this particular analogue in tissue regeneration models are needed to confirm this hypothesis.

| Process | Role of Prostaglandin E2 | Potential Implication for 16,16-dimethyl-6-keto PGE1 |

|---|---|---|

| Inflammation | Modulates inflammatory response | May regulate inflammation at the site of injury |

| Angiogenesis | Promotes the formation of new blood vessels | Could enhance blood supply to damaged tissue |

| Stem Cell Activation | Activates endogenous stem cells | May stimulate local stem cell populations to participate in repair |

| Tissue Remodeling | Influences the final stages of healing | Could contribute to the structural and functional recovery of tissue |

Analytical Methodologies for 16,16 Dimethyl 6 Keto Prostaglandin E1 Profiling in Research Samples

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for the analysis of prostaglandins (B1171923) and their analogs. nih.govnih.gov This is due to its high sensitivity, specificity, and the ability to provide structural information, which is essential for differentiating between closely related compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics

Targeted metabolomics focuses on the measurement of a predefined set of metabolites and is the preferred approach for quantifying specific compounds like 16,16-dimethyl-6-keto Prostaglandin (B15479496) E1. researchgate.net LC-MS/MS is the cornerstone of targeted metabolomics for prostaglandins, offering superior selectivity and sensitivity compared to other methods like immunoassays or GC-MS. nih.govulisboa.pt

The methodology typically involves a liquid chromatography system for the separation of the analyte from other components in the sample, followed by a tandem mass spectrometer for detection and quantification. nih.gov Negative ion electrospray ionization (ESI) is commonly used for prostaglandins as it efficiently generates deprotonated molecules [M-H]-. nih.gov

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the deprotonated molecule of 16,16-dimethyl-6-keto Prostaglandin E1) is selected and fragmented, and a specific product ion is then monitored. This high specificity allows for accurate quantification even in complex biological matrices. nih.govuzh.ch While a specific published method for this compound was not identified in the search, the principles of LC-MS/MS for other prostaglandins, such as PGE1 and PGE2, are directly applicable. nih.govnih.gov

Method Development for Specific Quantification in Biological Matrices (e.g., serum, vaginal secretions)

Developing a robust LC-MS/MS method for the quantification of this compound in biological matrices like serum and vaginal secretions requires careful optimization of several parameters.

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is critical to remove interfering substances such as proteins and phospholipids. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile) followed by solid-phase extraction (SPE). uzh.chescholarship.org SPE provides a more thorough cleanup and can concentrate the analyte, thereby improving the sensitivity of the assay.

Chromatographic Separation: Achieving good chromatographic separation is essential, especially to resolve the target analyte from isomeric and isobaric compounds. Reversed-phase chromatography using a C18 column is a common choice for prostaglandin analysis. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of a wide range of analytes. escholarship.org

Mass Spectrometric Detection: Optimization of MS parameters, including the selection of precursor and product ions, collision energy, and other source parameters, is crucial for maximizing sensitivity and specificity. nih.gov For instance, in the analysis of a similar PGE1 analogue, Limaprost, in human plasma, a simplified 1D-LC-MS/MS assay on a QTRAP 6500+ system achieved a lower limit of quantification (LLOQ) of 0.3 pg/mL. sciex.jp

| Parameter | Typical Approach | Rationale |

|---|---|---|

| Sample Extraction | Solid-Phase Extraction (SPE) | Removes interferences and concentrates the analyte. |

| Chromatography | Reversed-Phase HPLC (C18 column) | Separates the analyte from other sample components based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile or Methanol with 0.1% Formic Acid | Provides good separation and protonation for ESI. |

| Ionization | Negative Electrospray Ionization (ESI) | Efficiently generates deprotonated molecules of prostaglandins. |

| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

Use of Internal Standards (e.g., deuterated analogs) in Quantitative Analysis

The use of a suitable internal standard is fundamental for accurate and precise quantification in LC-MS/MS analysis. lcms.cz An internal standard is a compound that is added to the sample at a known concentration before sample preparation. It helps to correct for any variability that may occur during sample extraction, chromatography, and ionization. lcms.cz

The ideal internal standard is a stable isotope-labeled (e.g., deuterated) analog of the analyte of interest. nih.gov A deuterated analog of this compound would have the same chemical and physical properties as the unlabeled compound, meaning it would behave identically during sample processing and analysis. caymanchem.commdpi.com However, it has a different mass, allowing it to be distinguished from the analyte by the mass spectrometer. The use of deuterated standards like d4-PGE2 has been shown to be effective in the quantification of endogenous prostaglandins. nih.govresearchgate.net While the use of deuterated methoximes as internal standards has shown some limitations, stable isotope-labeled prostaglandins remain the gold standard. nih.gov

Immunological Assays for Prostaglandin Metabolites

Immunological assays, such as Enzyme-Linked Immunosorbent Assays (ELISA), are another common technique for the quantification of prostaglandins and their metabolites. These assays are based on the specific binding of an antibody to its target antigen.

Enzyme-Linked Immunosorbent Assays (ELISA) for Related Metabolites

ELISA kits are commercially available for the quantification of PGE1 and other related prostaglandins. These are typically competitive assays where the prostaglandin in the sample competes with a labeled prostaglandin for binding to a limited number of antibody sites. The amount of labeled prostaglandin bound to the antibody is inversely proportional to the concentration of the prostaglandin in the sample.

While ELISA can be a high-throughput and cost-effective method, it is important to consider the potential for cross-reactivity. ulisboa.pt The antibodies used in these kits may not be completely specific to a single prostaglandin and could cross-react with other structurally similar compounds, including synthetic analogs like this compound. nih.gov For example, a monoclonal ELISA kit for PGE2 shows 18.7% cross-reactivity with PGE1. caymanchem.com Therefore, the specificity of the antibody for this compound would need to be thoroughly validated before using an ELISA for its quantification.

| Methodology | Advantages | Disadvantages |

|---|---|---|

| LC-MS/MS | High specificity, high sensitivity, provides structural information, suitable for complex matrices. nih.gov | Higher cost, lower throughput compared to ELISA. |

| ELISA | High throughput, lower cost, relatively simple to perform. | Potential for cross-reactivity with related compounds, less specific than LC-MS/MS. ulisboa.ptnih.gov |

| HPLC-UV | Relatively low cost, widely available. | Lower sensitivity and specificity compared to MS detection, requires chromophore. mdpi.com |

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential component of the analytical workflow for this compound, serving to separate it from other components of the sample matrix prior to detection. mdpi.comnih.gov

The choice of the stationary phase (the column) and the mobile phase is critical for achieving good separation. As mentioned previously, reversed-phase C18 columns are widely used for prostaglandin analysis. mdpi.com The mobile phase composition, typically a gradient of aqueous acid and an organic solvent, is optimized to ensure that the target compound is well-resolved from other endogenous prostaglandins and their metabolites. mdpi.comresearchgate.net

For instance, a method for separating prostaglandin E1 and prostaglandin A1 used a mobile phase of phosphate (B84403) buffer and acetonitrile. nih.gov Another study on the chiral separation of natural prostaglandins utilized a three-component mobile phase of acetonitrile, methanol, and water at a controlled pH. mdpi.com The specific conditions, including the gradient profile, flow rate, and column temperature, must be carefully optimized to achieve the desired separation for this compound.

Data Analysis and Interpretation in Metabolomics Research

In metabolomics studies involving this compound, the raw data generated from analytical platforms such as liquid chromatography-mass spectrometry (LC-MS/MS) undergoes a complex series of computational and statistical analyses. researchgate.netnih.gov The primary goal is to transform vast datasets into biologically meaningful information. This process typically begins with data preprocessing, which includes peak detection, alignment, and normalization to correct for analytical variability. Following preprocessing, statistical methods are employed to identify metabolites that are significantly altered in response to the compound of interest. Techniques such as t-tests or analysis of variance (ANOVA) are common for comparing different experimental groups. The subsequent step involves more advanced multivariate statistical methods to discern patterns and relationships within the data.

Clustering Analysis and Pathway Enrichment Analysis

Clustering analysis and pathway enrichment analysis are powerful bioinformatic tools used to interpret the complex metabolic changes associated with the activity of compounds like this compound. These methods help researchers move from a list of altered metabolites to a deeper understanding of the underlying biological phenomena.

Clustering Analysis is an unsupervised machine learning technique used to group metabolites with similar expression patterns across different samples or experimental conditions. One common visualization method for clustering is the heat map. In studies investigating the effects of prostaglandin analogs, a heat map might be used to visually represent the correlation between the levels of the administered compound and changes in the expression of endogenous metabolites or related genes. plos.org This can reveal clusters of metabolites that are co-regulated, suggesting they are part of a common biological pathway influenced by this compound.

For instance, a hypothetical study might generate a correlation matrix to visualize these relationships, as shown in the table below.

| Metabolite/Gene | 16,16-dimethyl-6-keto PGE1 | Metabolite A | Metabolite B | Gene X | Gene Y |

| 16,16-dimethyl-6-keto PGE1 | 1.00 | 0.85 | 0.12 | 0.91 | -0.78 |

| Metabolite A | 0.85 | 1.00 | 0.21 | 0.88 | -0.75 |

| Metabolite B | 0.12 | 0.21 | 1.00 | 0.09 | -0.15 |

| Gene X | 0.91 | 0.88 | 0.09 | 1.00 | -0.82 |

| Gene Y | -0.78 | -0.75 | -0.15 | -0.82 | 1.00 |

| This interactive table represents a hypothetical correlation matrix where values closer to 1 or -1 indicate a strong positive or negative correlation, respectively. Such data is often visualized as a heat map. |

Pathway Enrichment Analysis links the identified significant metabolites to known metabolic and signaling pathways. By mapping the altered metabolites onto databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), this analysis can identify pathways that are disproportionately affected by the compound. nih.gov This approach provides a systemic view of the biological impact, highlighting the cellular processes that are most significantly modulated.

Research on related prostaglandins, such as Prostaglandin E1 (PGE1), has demonstrated the utility of this approach. For example, studies have shown that PGE1 can influence signaling pathways associated with pathological cardiac hypertrophy. nih.gov In one such study, RNA sequencing and expression pattern analysis identified specific target genes and KEGG analysis revealed that the mitogen-activated protein kinase (MAPK) signaling pathway was significantly associated with the effects of PGE1. nih.gov A similar analytical strategy could be applied to elucidate the mechanisms of this compound.

The results of a pathway enrichment analysis are typically presented in a table that includes the name of the pathway, the number of associated metabolites that were significantly changed in the experiment, and a p-value indicating the statistical significance of the enrichment.

| Enriched Pathway | p-value | Associated Metabolites/Genes |

| MAPK Signaling Pathway | 0.001 | Gene X, Gene Z, Metabolite A |

| Arachidonic Acid Metabolism | 0.005 | Prostaglandin G2, Prostaglandin H2 |

| Taurine and Hypotaurine Metabolism | 0.012 | Taurine, Hypotaurine |

| Bile Acid Biosynthesis | 0.045 | Taurocholic acid, Glycocholic acid |

| This interactive table provides a hypothetical example of results from a pathway enrichment analysis, identifying biological pathways potentially modulated by this compound. |

By integrating these data analysis strategies, researchers can construct a comprehensive picture of the metabolic impact of this compound, identifying key regulated metabolites and the biological pathways through which the compound exerts its effects.

Emerging Research Areas and Future Directions for 16,16 Dimethyl 6 Keto Prostaglandin E1

Role as a Potential Biomarker in Disease Research

The stability and biological activity of 16,16-dimethyl-6-keto Prostaglandin (B15479496) E1 make it a candidate for investigation as a biomarker in various pathological conditions. Research is beginning to explore its utility in diagnostics and prognostics, particularly in complex diseases like latent tuberculosis and conditions such as preterm birth.

The diagnosis of latent tuberculosis infection (LTBI) presents a significant global health challenge, as a substantial portion of the world's population is thought to be latently infected with Mycobacterium tuberculosis (Mtb). jcvi.org Current diagnostic methods are often insufficient to accurately differentiate between latent infection and active disease. jcvi.org This has spurred a search for novel biomarkers that can better reflect the host's immunological status. frontiersin.orgnih.gov

While direct research on 16,16-dimethyl-6-keto Prostaglandin E1 in LTBI is not yet established, the foundational role of the prostaglandin pathway in the immune response to Mtb provides a strong rationale for future investigation. Prostaglandin E2 (PGE2), a related compound, is known to be an important mediator in the defense against Mtb. nih.gov Mtb infection can stimulate antigen-presenting cells to produce PGE2, which in turn modulates the host immune response through prostanoid receptors like EP2 and EP4. nih.govmdpi.com Some studies suggest that PGE2 is crucial for regulating Mtb growth by promoting apoptosis of infected macrophages, a process that helps contain the pathogen. nih.govbiorxiv.org Conversely, PGE2 can also exhibit immunosuppressive effects that might contribute to the pathogen's persistence. biorxiv.org Given this complex role of prostaglandins (B1171923) in the host-pathogen interaction, stable synthetic analogs such as this compound are valuable candidates for studies aiming to identify reliable biomarkers to distinguish between latent and active tuberculosis.

Preterm birth is a leading cause of neonatal morbidity and mortality, and its prediction remains a major clinical challenge. nih.gov Prostaglandins are universally recognized as central mediators in the initiation of both term and preterm labor, as they are involved in uterine contractility and cervical ripening. nih.govbioscientifica.comnih.gov Research has consistently shown that the concentration of prostaglandins, particularly PGE2 and PGF2α, increases in the amniotic fluid before and during spontaneous labor. nih.gov

Studies utilizing highly sensitive techniques like liquid chromatography-tandem mass spectrometry have provided detailed insights into these changes. It has been demonstrated that amniotic fluid concentrations of PGE2 and PGF2α, as well as the stable PGF2α metabolite (PGFM), are significantly higher in patients with preterm labor who also have an intra-amniotic infection. nih.gov Furthermore, women with sterile intra-amniotic inflammation also show elevated levels of these prostaglandins compared to those without inflammation. nih.gov This strong correlation between prostanoid levels and preterm labor, especially in the context of inflammation, suggests their potential as prognostic markers. The development of assays for stable, synthetic analogs like this compound could offer a more reliable method for assessing the risk of preterm birth.

| Patient Group | PGE2 Level | PGF2α Level | PGFM Level | Clinical Significance |

|---|---|---|---|---|

| Preterm Labor with Intra-amniotic Infection | Significantly Higher | Significantly Higher | Significantly Higher | Associated with the highest prostaglandin levels and infection-driven labor. nih.gov |

| Preterm Labor with Sterile Inflammation | Higher | Variable | Higher | Indicates an inflammatory state driving labor without infection. nih.gov |

| Preterm Labor without Inflammation | Baseline | Baseline | Baseline | Represents a non-inflammatory pathway to preterm labor. nih.gov |

Investigation of Cross-Reactivity and Specificity in Biological Systems

The biological effects of this compound are mediated through its interaction with prostanoid receptors. A key area of research is to determine the specificity of this binding and the extent of its cross-reactivity with receptors for other prostaglandins. Prostanoid receptors are a subclass of G protein-coupled receptors, with at least nine established types and subtypes, including receptors for prostaglandin D (DP), prostaglandin E (EP1-4), prostaglandin F (FP), prostacyclin (IP), and thromboxane (B8750289) (TP). wikipedia.orgguidetopharmacology.org

Studies on the parent compound, 6-keto-PGE1, have shown that it interacts with binding sites labeled by PGI2 (prostacyclin) on human platelets. nih.govhmdb.ca This suggests that at least some of its effects, such as the inhibition of platelet aggregation, may be mediated through the IP receptor. nih.gov However, the interaction is not identical to that of PGI2; for instance, 6-keto-PGE1 appears to interact with only one class of binding sites, whereas PGI2 recognizes two different classes. nih.govhmdb.ca Further research has revealed that 6-oxo-PGE1 can also displace specifically bound PGD2 from its platelet receptor, indicating cross-reactivity with the DP receptor. nih.gov

The specificity is also receptor-dependent. Some prostanoid receptors, like the EP3 subtype, exhibit a broad binding profile, interacting with a wide range of PGE analogs. nih.gov In contrast, DP, IP, and TP receptors tend to show high ligand binding specificity. nih.gov Understanding the precise binding profile of this compound across this spectrum of receptors is crucial for elucidating its specific biological functions and potential therapeutic applications.

Research on Stereoisomeric Forms and Their Differential Activities

Like all prostaglandins, the molecular structure of this compound contains multiple chiral centers, meaning it can exist in various stereoisomeric forms. The three-dimensional arrangement of the atoms is critical for its biological activity, as the fit between the ligand and its receptor is highly specific. Even minor changes in stereochemistry can dramatically alter binding affinity and efficacy.

Research into the structure-activity relationships of 6-keto-prostaglandin-E1 analogs has been an active area of investigation. nih.govdocumentsdelivered.com These studies systematically modify different parts of the prostaglandin molecule and assess how the changes in stereochemistry affect the compound's ability to elicit a biological response, such as inhibiting platelet aggregation. nih.gov The differential activities among stereoisomers underscore the importance of stereospecific synthesis in developing potent and selective prostaglandin-based therapeutic agents and research tools. Future research will likely focus on isolating or synthesizing specific stereoisomers of this compound to determine which form possesses the most desirable activity profile for specific biological targets.

Development of Advanced Research Tools and Probes Based on this compound Structure

The unique structure of this compound can be leveraged to create sophisticated tools for biological research. mskcc.org By chemically modifying the molecule, scientists can develop probes to investigate the distribution, function, and dynamics of prostanoid receptors and signaling pathways. mskcc.org

One common approach is the development of radiolabeled analogs. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), into the prostaglandin structure, researchers can create high-affinity radioligands. These are invaluable for conducting receptor binding assays to quantify receptor density in different tissues and to screen for new drugs that interact with these receptors. nih.gov Another advanced application is the use of positron emission tomography (PET) imaging probes. For example, radiolabeled cyclodextrins that bind PGE2 have been developed to visualize tumors where the PGE2 pathway is overactive. nih.govnih.gov

Furthermore, the prostaglandin scaffold can be modified to create photoaffinity probes. These probes contain a photoreactive group (like an azido (B1232118) group) that, upon exposure to UV light, forms a covalent bond with the receptor. nih.gov This allows for the permanent labeling and subsequent identification and characterization of the receptor protein. Such tools derived from the stable this compound structure could significantly advance our understanding of prostanoid biology.

Unraveling Novel Signaling Pathways and Cellular Targets in Diverse Biological Contexts

The primary signaling mechanism for many prostaglandins, including 6-keto-PGE1, involves the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govhmdb.canih.gov This increase in intracellular cAMP then triggers a cascade of downstream events by activating protein kinases, ultimately leading to a cellular response such as smooth muscle relaxation or inhibition of platelet aggregation. nih.govnih.gov

Research indicates that 6-keto-PGE1 dose-dependently stimulates adenylate cyclase activity in membranes from human platelets and vascular smooth muscle cells. nih.govhmdb.ca The effects of PGE analogs are mediated by different EP receptor subtypes, which can couple to different G-proteins to produce opposing effects. nih.gov For example, PGE1 interacts with EP3 and IP receptors, while the closely related PGE2 interacts with EP3 and EP4 receptors. nih.gov These receptors can either stimulate or inhibit adenylate cyclase, allowing for fine-tuned regulation of cellular function. nih.gov

Beyond the well-established cAMP pathway, emerging research points to other signaling networks. For instance, the related compound 16,16-dimethyl Prostaglandin E2 has been shown to enhance Wnt activity, a pathway crucial for stem cell regulation and development. tocris.com Future studies on this compound will aim to uncover whether it also engages in such novel signaling pathways and to identify its specific cellular targets in various tissues and disease states, expanding our understanding of its physiological and pathophysiological roles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 16,16-dimethyl-6-keto Prostaglandin E1, and how do structural modifications influence its stability?

- Methodological Answer : Synthesis typically involves stereoselective modification of native prostaglandin E1 (PGE1) precursors. The dimethyl group at C16 enhances metabolic stability by reducing enzymatic degradation, as observed in analogs like 16,16-dimethyl-PGE2 . Stability studies should employ HPLC and mass spectrometry (MS) to monitor degradation products under varying pH and temperature conditions. Structural validation via NMR is critical to confirm regioselectivity of modifications .

Q. How can researchers detect and quantify this compound in biological samples, and what assay interference risks exist?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for specificity, given the compound’s structural similarity to other prostaglandins. Cross-reactivity studies (e.g., ELISA) show minimal interference with PGE2 or 6-keto-PGF1α (<0.02%), but validation against matrix effects (e.g., plasma lipids) is essential . Internal standards like deuterated analogs (e.g., PGE2-d4) improve quantification accuracy .

Q. What in vitro models are suitable for studying the vasoactive properties of this compound?

- Methodological Answer : Isolated vascular rings (e.g., rat aorta or coronary arteries) can assess vasodilation via tension myography. The compound’s effects on cyclic AMP (cAMP) pathways should be compared to native PGE1, using inhibitors like SQ22536 (adenylyl cyclase inhibitor) to confirm receptor-mediated mechanisms .

Advanced Research Questions

Q. How does this compound modulate Th17/Treg immune balance, and what experimental designs address contradictory cytokine data?

- Methodological Answer : In miscarriage studies, the compound showed a positive correlation with Th17 cytokines (e.g., IL-17) but inconsistent suppression of Treg markers. To resolve contradictions, use single-cell RNA sequencing of peripheral blood mononuclear cells (PBMCs) treated with the compound, paired with multiplex cytokine profiling. Include dose-response curves (1–100 nM) and controls for prostaglandin receptor antagonists (e.g., EP2/EP4 blockers) .

Q. What mechanisms explain the divergent effects of this compound in vascular vs. reproductive tissues?

- Methodological Answer : Tissue-specific receptor isoform expression (e.g., EP3 in uterine smooth muscle vs. EP4 in endothelium) may drive differences. Employ CRISPR-Cas9 knockout models of EP receptors in cell lines or organoids, combined with phosphoproteomics to map downstream signaling (e.g., PKA vs. PI3K pathways) .

Q. How can researchers reconcile discrepancies in the compound’s biosynthetic pathways across species?

- Methodological Answer : Comparative studies using microsomal fractions from human, murine, and bovine tissues can identify species-specific cytochrome P450 (CYP) enzymes involved in 6-keto formation. Isotope-labeled arachidonic acid tracers and kinetic assays (e.g., Vmax, Km) are critical for pathway elucidation .

Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. For omics data, apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., KEGG, Reactome) to identify thresholds for biological relevance .

Q. How should researchers design studies to evaluate the compound’s potential in stem cell differentiation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.